FASN Inhibition: Comparative Activity
Methyl 5-sulfamoylthiophene-3-carboxylate demonstrates measurable inhibition of human fatty acid synthase (FASN), with a reported IC50 of 5200 nM [1]. This activity, while modest, establishes a baseline for further structural optimization. In contrast, the more complex analog methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate (ST247) exhibits high-affinity binding to PPARβ/δ (IC50 ~155 nM for the related core GSK0660), but this is accompanied by inverse agonism, a different pharmacological profile [2]. The direct comparison highlights that the simpler 5-sulfamoylthiophene-3-carboxylate core provides a cleaner starting point for building FASN or other enzyme inhibitors without the confounding polypharmacology of the diarylsulfonamide analogs.
| Evidence Dimension | Enzymatic Inhibition (FASN) |
|---|---|
| Target Compound Data | IC50 = 5200 nM |
| Comparator Or Baseline | Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate (ST247) core: PPARδ IC50 ~155 nM (GSK0660) |
| Quantified Difference | FASN IC50 is 5200 nM; PPARδ IC50 is ~155 nM (different target). No direct FASN data available for the comparator. |
| Conditions | In vitro enzymatic assay; specific assay conditions not fully detailed in public databases |
Why This Matters
This data provides a quantitative starting point for medicinal chemists to design focused FASN inhibitor libraries using this core scaffold.
- [1] BindingDB. (n.d.). Activity data for CHEMBL1534188. BindingDB Entry BDBM50529793. View Source
- [2] Naruhn, S., et al. (2011). High-Affinity Peroxisome Proliferator-Activated Receptor β/δ-Specific Ligands with Pure Antagonistic or Inverse Agonistic Properties. Molecular Pharmacology, 80(5), 828-838. View Source
